Cybisterone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15271-87-1 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12-13,16-19,22H,6-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
IQPNZLYVKOVQGH-RXRZZTMXSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Methodologies for Cybisterone Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cybisterone Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships.
High-Field NMR Applications in Elucidating this compound's Connectivity
The use of high-field NMR spectrometers (e.g., 500 MHz and above) is critical for resolving the complex proton (¹H) and carbon-¹³ (¹³C) spectra of steroidal molecules like this compound. Higher magnetic fields increase both spectral dispersion and sensitivity, which helps to separate overlapping signals and allows for the detection of less abundant nuclei or small sample quantities. hyphadiscovery.com For this compound, a high-field instrument would be essential to resolve the numerous signals from the steroid nucleus and its side chain, which would otherwise be crowded and difficult to interpret in a lower-field spectrum.
The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. hw.ac.uk Together, these one-dimensional experiments provide a fundamental census of the atoms within the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for this compound The following data is illustrative, based on the known structure of this compound and typical chemical shifts for similar pregnane-type steroids. Precise values are dependent on solvent and experimental conditions.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |
|---|---|---|
| 1 | 37.2 | ~1.55, m |
| 2 | 31.6 | ~1.80, m |
| 3 | 208.1 (C=O) | - |
| 4 | 123.8 | 5.73, s |
| 5 | 171.3 | - |
| 6 | 32.9 | ~2.30, m |
| 7 | 32.1 | ~1.70, m |
| 8 | 35.5 | ~1.50, m |
| 9 | 53.8 | ~0.95, m |
| 10 | 38.6 | - |
| 11 | 20.8 | ~1.60, m |
| 12 | 39.0 | ~1.90, m |
| 13 | 43.1 | - |
| 14 | 51.2 | ~1.20, m |
| 15 | 24.4 | ~1.75, m |
| 16 | 27.5 | ~1.85, m |
| 17 | 61.5 | ~2.50, t |
| 18 | 16.5 | 0.65, s |
| 19 | 17.4 | 1.22, s |
| 20 | 210.5 (C=O) | - |
| 21 | 31.5 | 2.15, s |
| 22 | - | - |
| 23 | - | - |
| 24 | - | - |
| 25 | - | - |
| 26 | - | - |
| 27 | - | - |
Two-Dimensional NMR Techniques for Relative Stereochemistry of this compound
For determining the relative stereochemistry of this compound's multiple chiral centers, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount. wordpress.com These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. acdlabs.comacdlabs.com Key NOE correlations would be expected to confirm the trans-fused ring junctions and the orientation of substituents, such as the angular methyl groups (C-18 and C-19). For example, a strong NOE between the C-18 methyl protons and one of the C-12 protons, and between the C-19 methyl protons and protons at C-2 and C-6, would help confirm the stereochemical configuration of the steroid core.
Advanced NMR Approaches for Conformational Analysis of this compound
Furthermore, quantitative NOESY/ROESY experiments, where the intensity of the cross-peak is related to the distance between protons, can be combined with computational molecular modeling (e.g., Density Functional Theory - DFT) to generate and validate low-energy conformers of the molecule. mestrelab.comfrontiersin.org While detailed conformational analysis studies specifically for this compound are not widely reported, these methods represent the state-of-the-art approach for such investigations.
Mass Spectrometry (MS) in this compound Structural Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. nih.gov
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination of this compound
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). nih.govresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. youtube.com For this compound, with a proposed molecular formula of C₂₇H₄₄O₄, HRMS would be used to distinguish its exact mass from other possible formulas that might have the same nominal (integer) mass. The confirmation of the molecular formula is a critical first step in structure elucidation.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₇H₄₄O₄ |
| Monoisotopic Mass (Calculated) | 432.32396 u |
| Adduct Ion (e.g., [M+H]⁺) | 433.33124 u |
| Adduct Ion (e.g., [M+Na]⁺) | 455.31319 u |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis of this compound
Tandem Mass Spectrometry (MS/MS or MS²) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, the intact ionized this compound molecule (precursor ion) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner. wikipedia.orggre.ac.uk
The resulting fragmentation pattern provides a "fingerprint" that can confirm the identity of the compound and reveal details about its structure. For this compound, characteristic fragmentation would likely involve neutral losses of water molecules (H₂O) from the hydroxyl groups and cleavage of the C17-C20 bond, leading to the loss of the acetyl side chain. The analysis of these fragmentation pathways helps to confirm the connectivity of the different parts of the molecule.
Table 3: Predicted MS/MS Fragmentation for this compound ([M+H]⁺ Precursor Ion) This table represents plausible fragmentation pathways based on the known structure of this compound and general fragmentation rules for steroids. Specific experimental data would be required for confirmation.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |
|---|---|---|---|
| 433.33 | 415.32 | H₂O | Loss of a hydroxyl group as water |
| 433.33 | 397.31 | 2 x H₂O | Loss of two hydroxyl groups as water |
| 433.33 | 371.29 | C₂H₄O₂ | Cleavage and loss of the C20-C21 side chain |
| 415.32 | 397.31 | H₂O | Sequential loss of a second water molecule |
Vibrational and Electronic Spectroscopy in this compound Structural Analysis
Vibrational and electronic spectroscopy are powerful, non-destructive techniques that offer initial yet crucial insights into the molecular framework of this compound. wikipedia.orgnih.gov These methods probe the interactions of the molecule with electromagnetic radiation, revealing information about its functional groups and conjugated electron systems.
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. mit.eduutdallas.edu The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.edu Since each functional group has characteristic vibrational frequencies, the resulting IR spectrum serves as a unique molecular "fingerprint". mit.edulibretexts.org
For a steroidal compound like this compound, the IR spectrum would be analyzed for key absorptions that define its chemical nature. The presence of a sharp, intense peak in the 1670-1780 cm⁻¹ region, for instance, is a clear indicator of a carbonyl (C=O) group, characteristic of a ketone or aldehyde. libretexts.org The exact position of this peak can further distinguish between different types of carbonyls, such as a saturated ketone versus an α,β-unsaturated ketone. libretexts.org Other important regions include the 2850-3000 cm⁻¹ range for C-H stretching vibrations of the steroid backbone and the 1600-1680 cm⁻¹ region for any carbon-carbon double bonds (C=C). libretexts.orgpressbooks.pub By carefully analyzing these absorption bands, chemists can piece together the primary functional components of the this compound molecule.
Table 1: Characteristic Infrared Absorption Frequencies for Postulated Functional Groups in this compound This table is interactive. Click on a functional group to learn more about its characteristic vibrations.
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Type of Vibration |
|---|---|---|---|
| Alkane (C-H) | 2850 - 2960 | Strong | Stretch |
| Alkene (C=C) | 1600 - 1680 | Medium | Stretch |
| Ketone (C=O) | 1705 - 1725 | Strong | Stretch |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy orbital. msu.edu This technique is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light, especially conjugated π-electron systems. wikipedia.orglibretexts.org
In the context of this compound, UV-Vis spectroscopy is used to identify and characterize any conjugated systems, such as conjugated double bonds or α,β-unsaturated ketones. libretexts.org These systems have smaller energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), causing them to absorb light at longer wavelengths. utoronto.ca The UV-Vis spectrum, a plot of absorbance versus wavelength, would reveal the wavelength of maximum absorption (λmax). The position and intensity (molar absorptivity, ε) of the λmax provide significant structural clues. upi.edu For example, an α,β-unsaturated ketone typically exhibits a strong absorption (π → π* transition) around 220-250 nm and a weaker absorption (n → π* transition) at longer wavelengths (>300 nm). upi.edu
Table 2: Typical UV-Vis Absorption Maxima for Potential Chromophores in this compound This table is interactive. You can sort the data by clicking on the column headers.
| Chromophore System | Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Isolated C=C | π → π* | ~170 | ~15,000 |
| Isolated C=O | n → π* | ~280 | ~15 |
| Conjugated Diene | π → π* | ~217 | ~21,000 |
| α,β-Unsaturated Ketone | π → π* | 220 - 250 | 5,000 - 15,000 |
X-ray Crystallography for Definitive this compound Structure Determination
While spectroscopic methods provide invaluable information about functional groups and connectivity, X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. wikipedia.orglibretexts.org This technique relies on the diffraction of an X-ray beam by a well-ordered crystal of the compound. nih.gov The resulting diffraction pattern contains detailed information about the precise arrangement of atoms in the crystal lattice. bayer.com
The process involves growing a high-quality single crystal of this compound, which can be a challenging step. libretexts.org This crystal is then mounted in an X-ray diffractometer, and the intensities and angles of the diffracted X-rays are meticulously measured. wikipedia.org Complex mathematical analysis of this data generates a three-dimensional electron density map of the molecule, from which the exact position of each atom can be determined. nih.gov The outcome is a definitive structural model of this compound, revealing its complete stereochemistry, bond lengths, and bond angles with exceptional precision. bayer.com This method provides the absolute configuration, leaving no ambiguity about the molecule's spatial arrangement. nih.gov
Computational Approaches in this compound Structure Elucidation
Modern structural elucidation heavily relies on computational chemistry to complement and verify experimental findings. longdom.orgadvancedsciencenews.com These in silico methods can predict spectroscopic properties and help manage the complexity of interpreting raw analytical data.
Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software programs that aim to determine a chemical structure based on a set of spectroscopic data. acdlabs.comtechnologynetworks.com For this compound, a CASE program would integrate data from various sources, including its molecular formula (from mass spectrometry), functional groups (from IR spectroscopy), chromophore information (from UV-Vis spectroscopy), and crucially, atom connectivity data from 2D Nuclear Magnetic Resonance (NMR) experiments. researchgate.netrsc.org
The software generates all possible molecular structures that are consistent with the input data. rsc.org It then ranks these candidate structures by comparing their predicted spectra against the experimental data. rsc.org This approach provides an unbiased and systematic way to explore all structural possibilities, reducing the risk of overlooking the correct structure or proposing an incorrect one. technologynetworks.comrsc.org
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become a powerful tool for validating proposed chemical structures. wikipedia.org These methods can accurately predict a wide range of molecular properties, including the spectroscopic data used in structure elucidation. researchgate.net
Once a few plausible structures for this compound are proposed (for example, by a CASE system), quantum chemical calculations can be performed on each candidate. The software can compute the theoretical IR vibrational frequencies and UV-Vis electronic transition energies for each isomer. olemiss.edu By comparing these computationally predicted spectra with the experimentally measured spectra, researchers can determine which proposed structure is the most likely candidate. A close match between the calculated and experimental data provides strong evidence in favor of a particular structure, offering a high level of confidence in the final structural assignment.
Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for a Proposed this compound Structure
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Difference |
|---|---|---|---|
| IR: C=O Stretch (cm⁻¹) | 1718 | 1722 | -4 |
| IR: C=C Stretch (cm⁻¹) | 1665 | 1669 | -4 |
Biosynthetic Pathways and Precursor Utilization of Cybisterone
Origins of Steroidal Precursors for Cybisterone Biosynthesis in Dytiscidae
Like the vast majority of insects, beetles in the Dytiscidae family are incapable of synthesizing sterols from scratch (de novo). tandfonline.comavocadosource.com This metabolic limitation necessitates the acquisition of a foundational sterol, cholesterol, from external sources to produce essential hormones and defensive compounds. tandfonline.comnih.gov
Exogenous Acquisition of Cholesterol and Related Steroids by Predaceous Diving Beetles
Predaceous diving beetles are carnivorous, obtaining the necessary cholesterol directly from their diet, which consists of other insects, small fish, and amphibians. nih.gov Unlike herbivorous insects that must first convert plant-based phytosterols (B1254722) (like sitosterol (B1666911) or campesterol) into cholesterol, these beetles have direct access to the required precursor through the consumption of animal tissues. avocadosource.comnih.gov This dietary cholesterol is the fundamental building block for the subsequent synthesis of a variety of steroids, including the defensive compound this compound. avocadosource.comnih.gov
Table 1: Key Steroid Precursors
| Compound Name | Role in this compound Biosynthesis | Source |
|---|---|---|
| Cholesterol | Primary sterol precursor acquired from diet. nih.gov | Exogenous (Dietary) |
Enzymatic Transformations and Biogenetic Cascades Leading to this compound
The conversion of dietary cholesterol into this compound involves a series of complex enzymatic reactions within the beetle's prothoracic glands. researchgate.netresearchgate.net While the complete pathway is an area of ongoing research, key transformations have been proposed based on the structures of identified intermediates and final products.
Proposed Pathways for Pregnadiene Formation from Sterol Precursors
A critical step in the biosynthesis of this compound is the conversion of a C27 sterol (cholesterol) into a C21 pregnane-type steroid. This process involves the oxidative cleavage of the cholesterol side chain, a reaction analogous to the initial step of steroid hormone synthesis in vertebrates, which yields pregnenolone. researchgate.net In insects, this transformation is a prerequisite for producing various bioactive steroids. nih.govcdnsciencepub.com Following the formation of a pregnenolone-like intermediate, further enzymatic modifications, including dehydrogenation and oxidation, are believed to occur to create a pregnadiene scaffold (a pregnane (B1235032) structure with two double bonds). This scaffold is characteristic of many defensive steroids in Dytiscidae. researchgate.netzin.ru this compound itself is a 12β-hydroxypregna-4,6-diene-3,20-dione, indicating the formation of a pregna-4,6-diene structure is a central part of the biosynthetic cascade. researchgate.netzin.ru
Stereospecificity of Enzymatic Reactions in this compound Synthesis
Enzymatic reactions are characterized by high degrees of stereospecificity, meaning they produce a specific stereoisomer of a product. slideshare.netnumberanalytics.com This principle is fundamental to the synthesis of complex molecules like this compound. The three-dimensional structure of an enzyme's active site dictates how a substrate molecule can bind, ensuring that chemical modifications occur at specific atoms and with a precise spatial orientation. studysmarter.co.ukwvu.edu
In the biosynthesis of this compound (12β-hydroxypregna-4,6-diene-3,20-dione), the hydroxyl group at the C-12 position is in the beta (β) configuration, pointing "up" from the plane of the steroid nucleus. This specific orientation is the direct result of an enzyme—likely a cytochrome P450 monooxygenase—that is structured to deliver an oxygen atom to only one face of the pregnadiene precursor. slideshare.netnumberanalytics.com Any deviation from this stereospecific hydroxylation would result in a different compound with potentially different biological activity. All stereospecific reactions are inherently stereoselective, but the reverse is not always true. wvu.edu
Comparative Biosynthesis of Defensive Steroids in Arthropods
The use of steroids for defense is a widespread strategy in the arthropod phylum. nih.govannualreviews.org While the starting material is often dietary cholesterol, the subsequent biosynthetic pathways have diverged to produce a wide array of defensive compounds. nih.govnih.gov
Many insects modify cholesterol to produce ecdysteroids, which are primarily molting hormones but can also be sequestered for defense. cdnsciencepub.com The pathway to ecdysteroids involves a series of hydroxylations at different positions on the steroid nucleus and side chain, catalyzed by a suite of cytochrome P450 enzymes known as the "Halloween genes". tandfonline.comcdnsciencepub.com
In contrast, the defensive steroids of Dytiscidae, like this compound, are C21 pregnane derivatives, meaning the cholesterol side chain has been cleaved. researchgate.netzin.ru This side-chain cleavage represents a significant metabolic commitment and a key difference from the pathways that produce C27 ecdysteroids. While both pathways rely on P450 enzymes, the specific enzymes and the resulting molecular structures are distinct, reflecting an evolutionary adaptation for producing predator-deterring allomones rather than developmental hormones. researchgate.netcdnsciencepub.com
Table 2: Selected Defensive Steroids in Dytiscidae
| Compound Name | Chemical Formula | Structural Class |
|---|---|---|
| This compound | C₂₁H₂₆O₃ | Pregnadiene |
| Mirasorvone | C₂₁H₂₈O₃ | Pregnadiene |
Genetic and Molecular Basis of this compound Biosynthesis
The specific genes and enzymes responsible for the biosynthesis of this compound in Dytiscidae have not yet been fully characterized. researchgate.netuni-bayreuth.de However, based on analogous pathways in other insects, it is highly probable that a cascade of specialized cytochrome P450 enzymes is involved. tandfonline.comcdnsciencepub.com These enzymes are crucial for the hydroxylation and oxidation steps that modify the steroid nucleus. cdnsciencepub.com
The process of gene expression begins with transcription, where a segment of DNA is copied into an RNA molecule. nih.govncert.nic.in This RNA transcript, in the case of protein-coding genes, is then translated into a sequence of amino acids to form a protein, such as an enzyme. nih.govbyjus.com Identifying the specific P450 genes expressed in the prothoracic glands of Dytiscidae beetles would be the key to unlocking the precise molecular basis of this compound synthesis. nih.gov Future research in this area will likely involve transcriptomic analysis of the glandular tissue to identify candidate genes, followed by heterologous expression and in vitro assays to confirm their enzymatic function. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| β-sitosterol |
| Campesterol |
| Cholesterol |
| This compound |
| Mirasorvone |
| Pregnadiene |
| Pregnenolone |
Ecological Functions and Biological Significance of Cybisterone
Cybisterone as a Chemical Defense Allomone in Dytiscidae
Predaceous diving beetles in the family Dytiscidae possess prothoracic defensive glands that produce and store a milky fluid rich in steroids. nih.gov This secretion is an allomone, a chemical substance that benefits the producer by affecting the behavior of a receiving species. When a beetle is physically disturbed or attacked, it ejects this fluid from pores located just behind the head, releasing compounds like this compound into the surrounding water. nih.gov This defensive strategy is a primary mechanism for survival against various aquatic predators.
Antifeedant and Repellent Activities Against Predators
The primary defensive function of this compound and related steroids is to act as a potent deterrent against vertebrate predators, particularly fish and amphibians. nih.gov The steroids present in the defensive secretions of these aquatic insects have been shown to be distasteful and toxic to these predators. nih.gov When a fish attempts to consume a beetle, the release of the steroid-laden secretion causes the predator to reject and subsequently avoid the beetle. This antifeedant and repellent activity is critical for the beetle's survival in an environment teeming with potential threats. The effectiveness of these compounds ensures that predators quickly learn to associate the beetles with a noxious experience, thereby reducing predation pressure on the dytiscid population.
Contribution to the Multifunctional Nature of Dytiscid Defensive Secretions
This compound does not act in isolation; it is part of a complex chemical cocktail that showcases the multifunctional nature of dytiscid defensive secretions. nih.gov Research on the sunburst diving beetle, Thermonectus marmoratus, revealed that its prothoracic gland secretion contains multiple steroids. In this species, this compound constitutes approximately 20% of the volatile components, while another novel steroid, mirasorvone, accounts for about 50%. nih.gov This combination of multiple bioactive compounds likely enhances the defensive efficacy of the secretion, potentially acting synergistically to create a more potent deterrent than any single compound alone. The presence of a suite of steroids points to a sophisticated biosynthetic apparatus capable of producing a range of defensive chemicals. uni-bayreuth.de
Table 1: Steroidal Composition of Defensive Secretion in Thermonectus marmoratus
| Compound | Percentage of Volatiles |
| Mirasorvone | ~50% |
| This compound | ~20% |
| Other Compounds | ~30% |
Chemosystematics and Evolutionary Trends in this compound Production
The production and distribution of defensive steroids like this compound are not uniform across beetles, providing valuable clues for understanding evolutionary relationships and the selective pressures that drive chemical diversification.
Phylogenetic Distribution of this compound in Coleoptera
This compound and related pregnane (B1235032) steroids are characteristic defensive compounds found within the subfamily Dytiscinae of the diving beetle family Dytiscidae. nih.govwikipedia.org While other beetle families, such as Silphidae (carrion beetles) and Lampyridae (fireflies), are also known to produce defensive steroids, the specific cocktail of compounds often varies, reflecting distinct evolutionary trajectories. nih.govnih.gov The presence and relative concentrations of specific steroids can serve as chemosystematic markers, helping to clarify phylogenetic relationships within the Dytiscidae and related beetle groups. uni-bayreuth.deresearchgate.net The study of these chemical fingerprints provides a complementary dataset to traditional morphological and molecular methods of classification.
Table 2: Known Producers of this compound
| Family | Subfamily | Species Example |
| Dytiscidae | Dytiscinae | Thermonectus marmoratus |
| Dytiscidae | Dytiscinae | Various other dytiscid species |
Evolutionary Drivers for the Diversification of Steroidal Defenses
The evolution of potent chemical defenses in beetles is primarily driven by intense predation pressure. royalsocietypublishing.orgresearchgate.net The development of the ability to synthesize or sequester toxic steroids provided a significant survival advantage, allowing beetles to exploit ecological niches with high predator densities. This interaction establishes a co-evolutionary arms race: as predators develop tolerance or avoidance mechanisms, there is selective pressure on the beetles to diversify their chemical arsenal (B13267), leading to the evolution of novel and more complex steroid derivatives. royalsocietypublishing.orgnih.gov The metabolic pathways for producing these defensive compounds likely evolved from ancestral pathways involved in producing essential hormones, representing an evolutionary innovation where existing biochemical machinery was co-opted for a new defensive function.
Role of this compound in Interspecific Chemical Communication
In the intricate web of aquatic ecosystems, chemical signals play a pivotal role in mediating interactions between different species. These semiochemicals, or information-carrying chemicals, can be classified based on the nature of the interaction they facilitate. This compound, a steroid identified in the defensive secretions of diving beetles of the genus Cybister, is believed to play a significant role in interspecific chemical communication, primarily as an allomone.
An allomone is a chemical substance produced and released by an individual of one species that affects the behavior of a member of another species to the benefit of the originator but not the receiver. In the context of this compound, its presence in the defensive prothoracic glands of Cybister beetles strongly suggests its function as a deterrent to predators. When attacked or threatened, the beetle releases this steroid-containing secretion, which can be noxious or unpalatable to potential predators such as fish and amphibians. This chemical defense mechanism would classify this compound as an allomone, as it benefits the beetle by repelling predators, while the predator is negatively affected by the unpleasant or toxic nature of the chemical.
Conversely, a kairomone is a semiochemical that also mediates interspecific interactions, but in this case, it benefits the receiver and disadvantages the emitter. While there is no direct evidence to suggest this compound functions as a kairomone, it is plausible that specialized predators or parasites of Cybister beetles could have evolved to use this compound as a cue to locate their prey or host. In such a scenario, the very chemical that serves as a defense for the beetle could inadvertently signal its presence to a well-adapted enemy.
The table below illustrates the potential roles of this compound in interspecific chemical communication, based on established principles of chemical ecology. It is important to note that while the function of this compound as a defensive allomone is strongly implied by its origin, specific interactions with identified predator or parasite species require further empirical investigation.
| Type of Semiochemical | Effect on Emitter (Cybister beetle) | Effect on Receiver | Example of Interaction |
|---|---|---|---|
| Allomone | Beneficial (Deters predation) | Detrimental (Repelled or harmed) | A fish attempts to prey on a Cybister beetle and is repelled by the taste or toxicity of the secreted this compound, learning to avoid such beetles in the future. |
| Kairomone (Hypothetical) | Detrimental (Attracts specialized enemies) | Beneficial (Aids in locating host/prey) | A specialist parasitoid wasp uses the scent of this compound to locate a Cybister beetle to lay its eggs on. |
Influence of Environmental Factors on this compound Production
The synthesis and secretion of defensive chemical compounds by insects are often metabolically costly processes. Consequently, the production of these substances can be influenced by a variety of external environmental factors. While specific research on the environmental modulation of this compound production is limited, general principles of insect ecophysiology allow for informed hypotheses regarding the factors that could play a role.
Temperature is a critical environmental factor that governs the metabolic rates of ectothermic organisms like insects. It is conceivable that the synthesis of this compound is temperature-dependent, with optimal production occurring within a specific thermal range that corresponds to the beetle's peak activity and predation risk. Fluctuations in water temperature, whether seasonal or due to climate change, could therefore impact the beetle's ability to produce this vital defensive compound. For instance, unusually low temperatures might slow down the enzymatic reactions necessary for steroid synthesis, potentially leaving the beetle more vulnerable to predation.
Water quality , including parameters such as pH, dissolved oxygen levels, and the presence of pollutants, can also exert significant physiological stress on aquatic insects. Poor water quality could necessitate the allocation of metabolic resources towards detoxification and maintenance, thereby reducing the energy available for the production of defensive compounds like this compound. Conversely, certain environmental stressors might induce an increase in the production of defensive chemicals as a form of physiological response to a more hostile environment.
The availability and quality of food resources are also likely to be crucial. The building blocks for steroid synthesis are derived from the beetle's diet. A scarcity of suitable prey or a diet lacking in essential precursor molecules could directly limit the beetle's capacity to produce this compound.
The following table presents a hypothetical model of how various environmental factors could influence the production of a defensive steroid like this compound in Cybister beetles. This model is based on general ecological principles and awaits specific experimental validation for this compound.
| Environmental Factor | Potential Influence on this compound Production | Hypothesized Rationale |
|---|---|---|
| Water Temperature | Production may increase with temperature up to an optimal point, then decline. | Metabolic and enzymatic activity related to steroid synthesis is temperature-dependent. Extreme temperatures may induce stress and divert resources. |
| Water pH | Deviations from the optimal pH range for the species could decrease production. | Sub-optimal pH levels can cause physiological stress, impacting overall metabolic efficiency, including the synthesis of defensive compounds. |
| Pollutant Concentration | May decrease production due to toxic effects or increase it as a stress response. | Pollutants can interfere with metabolic pathways or act as stressors that trigger an increased investment in defense mechanisms. |
| Food Availability | Decreased food resources would likely lead to reduced production. | The synthesis of this compound is an energy-intensive process that requires dietary precursors. Limited food would restrict the resources available for its production. |
Synthetic Methodologies and Structure Activity Relationship Sar Studies of Cybisterone and Its Analogues
Total Synthesis Strategies for Cybisterone
Currently, there are no publicly available reports on the total synthesis of this compound. The development of synthetic routes, whether convergent or stereoselective, is a cornerstone of modern organic chemistry, enabling access to complex natural products and their analogues for further study. However, without a known chemical structure for this compound, any discussion of synthetic strategies would be purely speculative.
Development of Convergent and Stereoselective Synthetic Routes
In the realm of steroid synthesis, convergent strategies are often employed to build complex molecules from smaller, pre-functionalized fragments. This approach can enhance efficiency and allow for the late-stage introduction of diversity. Stereoselective synthesis is also critical, given the numerous stereocenters inherent to steroid scaffolds, which are crucial for biological activity. The application of these principles to this compound awaits the elucidation of its structure and the initiation of synthetic research programs.
Enabling Methodologies for Complex Steroid Core Construction
The construction of the polycyclic core of steroids presents a significant synthetic challenge. Over the years, chemists have developed a powerful arsenal (B13267) of reactions to tackle this, including various cycloaddition reactions (like the Diels-Alder reaction), radical cyclizations, and transition-metal-catalyzed cross-coupling and C-H activation strategies. The choice of methodology is highly dependent on the specific architecture of the target steroid. In the context of this compound, the applicability of these advanced synthetic methods remains an open question.
Design and Preparation of this compound Analogues
The synthesis of analogues is a key step in medicinal chemistry, allowing for the systematic exploration of a molecule's structure to optimize its biological activity, selectivity, and pharmacokinetic properties.
Systematic Modification of the this compound Scaffold
Once a synthetic route to a parent compound is established, chemists can systematically modify various positions on the molecular scaffold. This could involve altering substituent groups, changing the stereochemistry of certain centers, or modifying the steroid's core structure. For this compound, such a program of systematic modification has not yet been reported.
Synthesis of Deuterium-Labeled this compound for Mechanistic Studies
The incorporation of deuterium, a stable isotope of hydrogen, into a molecule is a powerful tool for mechanistic studies. clearsynth.com Deuterium-labeled compounds can be used to trace metabolic pathways, elucidate reaction mechanisms, and study the kinetic isotope effect. symeres.com The synthesis of deuterium-labeled this compound would be a valuable endeavor for understanding its biological mode of action, but this has not yet been described in the literature.
Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives
Structure-activity relationship (SAR) studies are fundamental to drug discovery and development. By comparing the biological activity of a series of related compounds, researchers can identify the key structural features responsible for their effects. This information guides the design of new, more potent, and selective molecules. As there are no reports on the synthesis of this compound or its derivatives, no SAR studies have been conducted.
Elucidation of Key Structural Motifs for Ecological Activity
The ecological activity of this compound and its analogues, primarily their role as chemical defense agents against predation by fish, is intrinsically linked to specific structural features of the steroid nucleus and its side chain. Research into the defensive secretions of dytiscid beetles has revealed that pregnane-type steroids are common constituents, with their efficacy as feeding deterrents being highly dependent on their molecular architecture.
A pivotal study examining the structure-activity relationships of these defensive steroids identified the pregn-4-ene-3-one scaffold as a key structural motif for inducing feeding inhibition in predators such as the bluegill sunfish (Lepomis macrochirus). Within this framework, the nature and stereochemistry of the substituent at the C-20 position play a critical role in modulating the biological response.
Deoxycorticosterone, a vertebrate hormone and a prevalent component in the defensive secretions of these aquatic beetles, demonstrates significant feeding inhibition. This molecule possesses a ketone group at C-20. When this ketone is reduced to a hydroxyl group, the resulting biological activity is profoundly influenced by the stereochemistry of this new chiral center.
Specifically, the 20α-hydroxy epimer, pregn-4-en-20α-ol-3-one, retains considerable, albeit reduced, feeding-inhibitory properties. In contrast, the 20β-hydroxy epimer, pregn-4-en-20β-ol-3-one, exhibits no significant deterrent effect. This stark difference in activity between the two epimers underscores the high stereochemical specificity required for the steroid to be noxious to predators. This suggests a specific interaction with a receptor in the predator, where the spatial arrangement of the C-20 substituent is a crucial determinant for binding and eliciting the aversive response.
Therefore, the key structural motifs essential for the ecological activity of this compound and its analogues can be summarized as the pregn-4-ene-3-one nucleus, with the presence and specific orientation of an oxygenated function at C-20 being a primary modulator of the defensive efficacy.
Correlation of Molecular Features with Biological Response
The correlation between the molecular features of this compound analogues and their biological response as feeding inhibitors has been quantitatively assessed, revealing a strong dependence on the stereochemistry of the side chain. The defensive potency of these pregnane (B1235032) steroids is not merely a function of their general steroid structure but is finely tuned by the specific configuration of substituents.
A comparative study utilizing deoxycorticosterone and its 20-hydroxy epimers provided clear evidence for this structure-activity relationship. nih.gov When tested against the bluegill sunfish, deoxycorticosterone, which features a 20-keto group, was found to be a highly potent feeding inhibitor, causing a 94% reduction in the acceptance of food pellets at a dose of 2 x 10-6 mol per pellet. nih.gov
Modification of the C-20 keto group to a hydroxyl group resulted in a significant change in biological activity, which was entirely dependent on the resulting stereoisomer:
Pregn-4-en-20α-ol-3-one , the 20α-hydroxy analogue, demonstrated a moderate level of feeding inhibition, with a 58% reduction in food consumption at the same molar dosage. nih.gov
Pregn-4-en-20β-ol-3-one , the 20β-hydroxy epimer, showed no statistically significant inhibition of feeding. nih.gov
These findings indicate that specific stereochemical conditions must be met for these pregnene steroids to be unpalatable to fish, suggesting a receptor-ligand-based interaction. The dramatic loss of activity when the C-20 hydroxyl group is in the β-configuration, as opposed to the α-configuration, highlights the precise structural fit required to trigger the aversive biological response in the predator. This precise correlation between molecular stereochemistry and ecological function is a clear example of the molecular evolution of chemical defenses in aquatic insects.
The following table summarizes the correlation between the molecular features at C-20 and the observed feeding inhibition:
| Compound | Molecular Feature at C-20 | Feeding Inhibition (%) |
| Deoxycorticosterone | Ketone (=O) | 94 |
| Pregn-4-en-20α-ol-3-one | α-Hydroxyl (-OH) | 58 |
| Pregn-4-en-20β-ol-3-one | β-Hydroxyl (-OH) | Not significant |
Emerging Research Avenues and Future Outlook for Cybisterone Studies
Metabolomic Profiling of Dytiscidae Secretions for Cybisterone Discovery
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for natural product discovery. nih.govnih.gov In the context of this compound, metabolomic profiling of the defensive secretions from various Dytiscidae species is a key research avenue for identifying novel steroid analogues. The chemical composition of these secretions can vary significantly between species, offering a rich source of chemical diversity. researchgate.netresearchgate.net
The process of discovery involves the systematic analysis of the beetle's prothoracic and pygidial gland exudates. researchgate.net Researchers employ a suite of advanced analytical techniques to separate and identify the complex mixture of compounds within these secretions. This approach not only facilitates the discovery of new this compound-related steroids but also helps in understanding the biochemical synergy of the beetle's defensive cocktail.
Key analytical techniques used in the metabolomic workflow for steroid discovery are outlined in the table below. nih.govnih.gov
| Technique | Principle | Application in this compound Discovery | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their chemical properties and then identifies them by their mass-to-charge ratio. | Ideal for identifying known and novel volatile steroids in the defensive secretions. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis. Often used with tandem MS (MS/MS) for structural elucidation. | Used for non-volatile or thermally fragile steroids that cannot be analyzed by GC-MS. Provides high sensitivity and specificity. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and stereochemistry of a molecule. | Crucial for the definitive structural elucidation of newly discovered steroid compounds like this compound analogues. | nih.govnih.gov |
By applying these techniques, scientists can create detailed chemical fingerprints of different Dytiscidae species, leading to the identification of new steroids with potentially unique biological activities. nih.gov
Genetic Engineering Approaches for Modulating this compound Biosynthesis
While the precise biosynthetic pathway of this compound in Dytiscidae is not fully elucidated, it is understood that insects, being sterol auxotrophs, must source precursor sterols from their diet. tandfonline.comnih.gov They then modify these dietary sterols using a series of enzymes to produce a variety of steroid hormones and defensive compounds. In insects, the enzymes responsible for steroid modification are often cytochrome P450s, encoded by what are commonly known as the "Halloween genes" in the context of ecdysteroid synthesis. frontiersin.org
Future research is focused on identifying the specific genes and enzymes involved in the conversion of dietary sterols into this compound. Once these are identified, genetic engineering offers a theoretical framework for modulating the production of this compound. Techniques such as CRISPR-Cas9 could be employed to:
Upregulate Gene Expression: Increase the expression of key enzymes in the biosynthetic pathway to enhance the yield of this compound.
Downregulate or Knock-Out Genes: Inhibit competing metabolic pathways to channel more precursors towards this compound synthesis.
Heterologous Expression: Transfer the identified this compound biosynthesis genes into a microbial or plant host for scalable and controlled production, bypassing the need to farm the beetles.
This research direction holds significant promise for producing large quantities of this compound for agricultural and other applications, which is currently a major limiting factor. escholarship.orgnih.gov
Development of Eco-Friendly Pest Management Strategies Based on this compound
The natural function of this compound is as a chemical defense agent, or allomone, deterring predators such as fish and amphibians. researchgate.netresearchgate.net This inherent biological activity makes it an attractive candidate for the development of novel, eco-friendly pest management solutions. Unlike broad-spectrum synthetic pesticides, which can harm non-target organisms and lead to environmental contamination, strategies based on natural compounds like this compound can offer greater specificity and biodegradability.
Potential applications in sustainable agriculture include:
Natural Repellents: Formulations containing synthesized this compound could be applied to crops to deter herbivorous insects, leveraging the compound's natural repellent properties.
Anti-feedants: The compound may act as an anti-feedant, discouraging pests from consuming treated plants without necessarily killing them, which can slow the development of resistance.
Transgenic Crops: In a more advanced approach, the genes for this compound biosynthesis could potentially be engineered into crop plants. This would enable the plants to produce the defensive steroid themselves, creating a built-in resistance to certain pests.
These strategies align with the principles of Integrated Pest Management (IPM), which prioritizes the use of natural control mechanisms and aims to minimize disruption to the agroecosystem.
Advanced Analytical Techniques for In Situ Monitoring of this compound in Ecological Settings
Understanding the ecological role of this compound requires sensitive methods to detect and quantify its presence and concentration in the natural aquatic habitats of Dytiscidae beetles. In situ monitoring allows researchers to study how the compound is released, its stability in the environment, and its effect on surrounding organisms in real-time.
The concentrations of such semiochemicals in water are often extremely low, requiring highly advanced analytical instrumentation. umweltbundesamt.deumweltbundesamt.de The current gold standard for detecting trace levels of steroids in aquatic environments is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). kobv.de
A typical workflow for environmental monitoring of this compound would involve several key steps, outlined in the table below.
| Step | Technique | Purpose | Reference |
| 1. Sample Collection | Grab Sampling / Passive Sampling | Collection of water samples from the beetle's immediate environment. | usgs.gov |
| 2. Sample Preparation | Solid-Phase Extraction (SPE) | Concentrates the steroid from the large volume of water and removes interfering substances. | kobv.deusgs.gov |
| 3. Instrumental Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides highly sensitive and selective quantification of this compound, capable of detecting concentrations in the nanogram per liter (ng/L) range. | umweltbundesamt.dekobv.de |
| 4. Field Screening (Emerging) | Field-Deployable GC-MS / Rapid Immunoassays | Development of portable technologies for real-time or near-real-time analysis directly in the ecological setting, reducing the need for lab analysis. | researchgate.net |
These advanced analytical methods are crucial for answering fundamental questions about the chemical ecology of this compound, such as its effective range as a defensive signal and its persistence in different aquatic ecosystems. kobv.dewaterandwastewater.com
Q & A
Basic: How can I formulate a hypothesis-driven research question for studying Cybisterone's molecular interactions?
Methodological Answer: Begin by conducting a systematic literature review to identify gaps in understanding this compound’s mechanisms (e.g., receptor binding, metabolic pathways). Use the PICO framework (Population: target organism/cell line; Intervention: this compound exposure; Comparison: control groups; Outcome: measurable biological effects) to structure your question . For example: "How does this compound exposure (I) alter gene expression (O) in human hepatocyte cell lines (P) compared to untreated controls (C)?" Ensure feasibility by aligning with available lab resources and ethical guidelines .
Basic: What are effective strategies for validating this compound’s purity and structural identity in synthetic chemistry studies?
Methodological Answer:
Combine spectroscopic techniques (NMR, IR, MS) and chromatographic methods (HPLC, GC) to confirm molecular structure and purity. For novel compounds, provide elemental analysis data and cross-reference with known spectral databases . For reproducibility, document solvent systems, reaction conditions, and instrument calibration protocols in detail . Include negative controls (e.g., solvent-only samples) to rule out contamination .
Advanced: How can I address contradictory data in studies on this compound’s pharmacokinetic properties?
Methodological Answer:
Conduct a meta-analysis of existing studies, evaluating variables such as dosage, administration routes, and model organisms. Use statistical tools (e.g., funnel plots, sensitivity analysis) to assess publication bias or heterogeneity . If inconsistencies persist, design a replication study with standardized protocols (e.g., fixed-dose regimens, controlled sampling intervals) and pre-register hypotheses to minimize bias . Cross-validate findings using orthogonal assays (e.g., LC-MS vs. ELISA for metabolite quantification) .
Advanced: What experimental design principles ensure reproducibility in this compound’s in vivo toxicity assays?
Methodological Answer:
Adopt rigorous randomization and blinding to reduce observer bias. Use power analysis to determine sample sizes that achieve statistical significance (α=0.05, power=0.8) . Include positive/negative controls (e.g., known hepatotoxins) and standardized housing conditions to minimize environmental variability . Publish raw data and detailed protocols in supplementary materials to enable independent verification .
Basic: How do I perform a comprehensive literature review on this compound’s historical research trends?
Methodological Answer:
Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (metabolism OR toxicity)"). Filter results by study type (e.g., in vitro, clinical trials) and publication date. Critically appraise sources using PRISMA guidelines to avoid selection bias . Organize findings into thematic matrices (e.g., mechanisms, applications, limitations) and annotate conflicting results for further investigation .
Advanced: What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
Methodological Answer:
Apply non-linear regression models (e.g., Hill equation, log-logistic curves) to quantify EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For time-series data, employ mixed-effects models to account for intra-subject variability . Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests . Report effect sizes and confidence intervals to enhance interpretability .
Basic: How can I design a questionnaire to assess this compound’s usage trends in academic labs?
Methodological Answer: Structure the questionnaire using Likert scales for quantitative analysis (e.g., "How frequently does your lab use this compound? 1=Never, 5=Daily"). Include open-ended questions to capture qualitative insights (e.g., "Describe challenges in sourcing this compound"). Pre-test the instrument with a pilot group to refine clarity and reduce ambiguity . Ensure anonymity to encourage candid responses and comply with ethical standards .
Advanced: What frameworks guide ethical considerations in this compound research involving animal models?
Methodological Answer:
Adhere to ARRIVE 2.0 guidelines for reporting animal studies, emphasizing humane endpoints and 3Rs principles (Replacement, Reduction, Refinement) . Consult institutional ethics committees to align protocols with local regulations (e.g., NIH Office of Laboratory Animal Welfare). Document justification for species selection and sample sizes in grant proposals .
Advanced: How do I reconcile discrepancies between computational predictions and experimental results for this compound’s binding affinity?
Methodological Answer:
Re-evaluate computational parameters (e.g., force fields, solvation models) using experimental data as a benchmark. Perform molecular dynamics simulations under physiological conditions (e.g., pH 7.4, 310K) to improve accuracy . Validate docking predictions with biophysical assays (e.g., SPR, ITC) . Publish negative results to contribute to collective troubleshooting .
Basic: What are the criteria for selecting appropriate solvents in this compound solubility studies?
Methodological Answer:
Prioritize solvents with low toxicity (e.g., PBS, DMSO) and relevance to biological systems. Determine solubility via shake-flask method at physiologically relevant temperatures (e.g., 37°C). Use UV-Vis spectroscopy or HPLC for quantification . Report solvent purity grades (e.g., HPLC-grade) and pre-saturate solvents with this compound to avoid supersaturation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
